molecular formula C5H9F3N2 B12942241 3,3,3-Trifluoro-2,2-dimethylpropanimidamide

3,3,3-Trifluoro-2,2-dimethylpropanimidamide

Cat. No.: B12942241
M. Wt: 154.13 g/mol
InChI Key: JPARVMHNKFLSLH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanimidamide is a fluorinated organic compound with the molecular formula C5H9F3N2. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a central carbon atom, making it a highly fluorinated and branched molecule. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropionic acid with an appropriate amine under dehydrating conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine such as ammonia or a primary amine to form the imidamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dimethylpropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a carboxylic acid functional group instead of an imidamide.

    3,3,3-Trifluoro-2,2-dimethylpropanenitrile: Contains a nitrile group instead of an imidamide.

    2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with a similar carbon backbone.

Uniqueness

3,3,3-Trifluoro-2,2-dimethylpropanimidamide is unique due to its imidamide functional group, which imparts distinct reactivity and binding properties compared to other similar compounds. The presence of the imidamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARVMHNKFLSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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